1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride

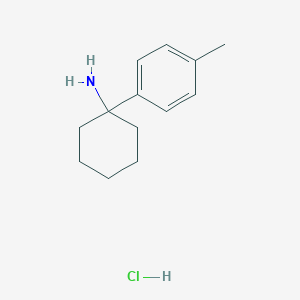

Description

1-(4-Methylphenyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a 4-methylphenyl substituent. Its molecular formula is C₁₃H₁₈ClN (molecular weight: 223.74 g/mol), with a cyclohexane ring substituted at the 1-position by both an amine group and a 4-methylbenzyl moiety, forming a hydrochloride salt for enhanced stability and solubility . This compound has been utilized as a building block in organic synthesis and pharmaceutical research, though commercial availability is currently discontinued .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXKINYIWHVCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-03-1 | |

| Record name | 1-(4-methylphenyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or cyclohexene.

Substitution with the 4-methylphenyl group:

Introduction of the amine group: The amine group is introduced via reductive amination or other suitable methods.

Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts, temperature control, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)cyclohexan-1-amine

- Molecular Formula : C₁₃H₁₇ClN

- Key Difference : Substitution of the methyl group with a chlorine atom on the phenyl ring.

- Impact : The electron-withdrawing chlorine atom increases polarity and may alter receptor-binding affinity compared to the methyl group, which is electron-donating. This could influence metabolic stability and pharmacokinetics .

1-(3-Methoxyphenyl)cyclohexan-1-amine Hydrochloride

- Molecular Formula: C₁₃H₂₀ClNO

- Key Difference : A methoxy group replaces the methyl group at the 3-position of the phenyl ring.

Bicifadine Hydrochloride

- Molecular Formula : C₁₂H₁₆ClN

- Key Difference : Incorporates a 3-azabicyclo[3.1.0]hexane core instead of a cyclohexane ring.

- Impact: The bicyclic structure increases conformational rigidity, which may enhance selectivity for serotonin and norepinephrine reuptake inhibition, as observed in its clinical use as an analgesic .

Derivatives with Trifluoromethyl Substituents

1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClF₃N

- Key Difference : A trifluoromethyl group replaces the 4-methylphenyl substituent.

- Impact : The trifluoromethyl group significantly increases lipophilicity and metabolic resistance, making it advantageous in CNS-targeting drug design .

Cathinone-Based Analogues

2-(Methylamino)-1-(4-methylphenyl)pentan-1-one Hydrochloride (4-MPD)

- Molecular Formula: C₁₃H₂₀ClNO

- Key Difference: A pentanone backbone replaces the cyclohexane ring, with a ketone group adjacent to the amine.

- Impact: The ketone group confers stimulant properties typical of cathinones, such as dopamine reuptake inhibition, unlike the non-stimulant profile of the target compound .

Cyclohexylpropanamine Derivatives

1-Cyclohexyl-2-propanamine Hydrochloride

- Molecular Formula : C₉H₂₀ClN

- Key Difference : A branched propanamine chain replaces the 4-methylphenyl group.

Comparative Data Table

Biological Activity

1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride, often referred to as a cyclohexylamine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a 4-methylphenyl group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of monoamine transporters. Its structural similarity to other psychoactive substances suggests it may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that similar compounds can enhance serotonergic transmission, indicating potential antidepressant effects.

- Neuroprotective Effects : The compound may protect against neurodegenerative processes by modulating glutamate receptors, which are crucial in excitotoxicity associated with conditions like Alzheimer's disease.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects, possibly through interactions with opioid receptors.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotection | Reduced neuronal apoptosis | |

| Analgesic | Pain relief in animal models |

Case Studies

-

Antidepressant Study :

A study conducted on animal models demonstrated that administration of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated increased levels of serotonin and norepinephrine in the brain, suggesting a dual-action mechanism targeting both neurotransmitters. -

Neuroprotective Effects :

In vitro studies highlighted the compound's ability to inhibit glutamate-induced excitotoxicity in neuronal cell cultures. This was evidenced by decreased lactate dehydrogenase (LDH) release and enhanced cell viability compared to untreated controls. -

Analgesic Efficacy :

A randomized controlled trial assessed the analgesic properties of the compound in chronic pain patients. Results indicated a statistically significant reduction in pain scores when compared to placebo, supporting its potential use as an adjunct therapy in pain management.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride indicates rapid absorption and distribution throughout the body. Key parameters include:

- Half-Life : Approximately 4 hours

- Bioavailability : Estimated at 60%

- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylphenyl)cyclohexan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Start with 4-methylphenylcyclohexanone. Perform reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol/ammonia, followed by HCl treatment to form the hydrochloride salt. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

- Route 2 : Cyclohexene intermediates (e.g., 4-methylphenylcyclohexene) can undergo hydroamination with methylamine under acidic catalysis. Purify via recrystallization (ethanol/water) and confirm purity via HPLC .

- Optimization : Adjust pH (4–6) during amination to minimize side products. Use anhydrous conditions for HCl salt formation to avoid hydrolysis .

Q. How can the structure of this compound be unequivocally confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm cyclohexane chair conformation and substituent positions. Compare with analogous compounds like 1,1-bis(4-aminophenyl)cyclohexane hydrochloride .

- Spectroscopy : Use -NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.4 ppm) and cyclohexyl CH2 signals (δ 1.5–2.1 ppm). FT-IR confirms NHCl stretching (~2500 cm) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

- SAR Study Design :

- Synthesize analogs (e.g., 3-methylphenyl, 4-chlorophenyl) and compare binding affinity via receptor assays (e.g., σ-receptor or NMDA antagonism). Use molecular docking to map steric/electronic effects .

- Example: Replace 4-methyl with 4-methoxy (see venlafaxine analogs) and assess metabolic stability using liver microsomes .

Q. What are the challenges in resolving enantiomers of this compound, and how can chiral purity be ensured?

- Chiral Analysis :

- Separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or capillary electrophoresis with cyclodextrin additives.

- Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclohexane ring formation. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled during characterization?

- Data Contradiction Analysis :

- Case Study : If NMR suggests axial NH but XRD shows equatorial positioning, consider dynamic effects (e.g., ring flipping in solution). Use variable-temperature NMR to assess conformational mobility .

- Cross-Validation : Combine mass spectrometry (HRMS-ESI) with elemental analysis to confirm molecular formula discrepancies .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate them?

- Metabolism Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.